3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE
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Overview
Description
3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of furan, oxadiazole, and azetidine rings within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate can then be reacted with various amines and formaldehyde to produce Mannich bases . The final step involves the coupling of the oxadiazole derivative with an azetidine-1-carboxamide moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The furan and azetidine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole and furan rings but lacks the azetidine and phenylethyl groups.
1,2,4-Oxadiazole derivatives: Known for their broad range of biological activities, including antibacterial and antiviral properties.
Uniqueness
3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE is unique due to the combination of its three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(19-9-8-13-5-2-1-3-6-13)22-11-14(12-22)17-20-16(21-25-17)15-7-4-10-24-15/h1-7,10,14H,8-9,11-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXWFQTLOVKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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